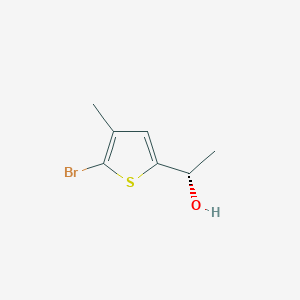![molecular formula C3H7NO3 B15294291 S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid](/img/structure/B15294291.png)
S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(R,S)]-3-Amino-2-hydroxy-propanoic-3-d Acid** is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry, which is denoted by the (R*,S*) configuration. The presence of both amino and hydroxy functional groups makes it a versatile molecule in chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid can be achieved through several methods. One common approach involves the use of labeled enzyme inhibitor substrates such as D-β-chloroalanine and D-serine-O-sulfate . The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, purification, and quality control to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions: S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like nitric acid.
Reduction: The compound can be reduced using agents such as zinc, which can convert it into different stereoisomers.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents.
Common Reagents and Conditions:
Oxidation: Nitric acid is commonly used for oxidation reactions.
Reduction: Zinc is a typical reducing agent.
Substitution: Halogenating agents are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with nitric acid can yield glyceric acid, while reduction with zinc can produce lactic acid .
Wissenschaftliche Forschungsanwendungen
S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid has a wide range of applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of various compounds and as a chiral building block in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Wirkmechanismus
The mechanism of action of S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing the normal function of enzymes. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Lactic Acid: Similar in structure but lacks the amino group.
Glyceric Acid: Formed through the oxidation of S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid.
Serine: An amino acid with a similar hydroxy group but different overall structure.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both amino and hydroxy functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C3H7NO3 |
|---|---|
Molekulargewicht |
106.10 g/mol |
IUPAC-Name |
(2S,3R)-3-amino-3-deuterio-2-hydroxypropanoic acid |
InChI |
InChI=1S/C3H7NO3/c4-1-2(5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1D/t1-,2+/m1 |
InChI-Schlüssel |
BMYNFMYTOJXKLE-PJDMKHIJSA-N |
Isomerische SMILES |
[H][C@@]([2H])([C@@H](C(=O)O)O)N |
Kanonische SMILES |
C(C(C(=O)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




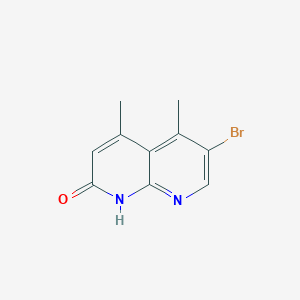
![5-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15294236.png)

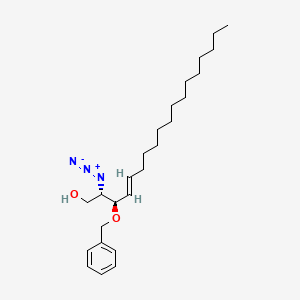
![6-bromo-2,5-dihydro-1H-pyrrolo[3,4-c]pyrrol-3-one](/img/structure/B15294260.png)
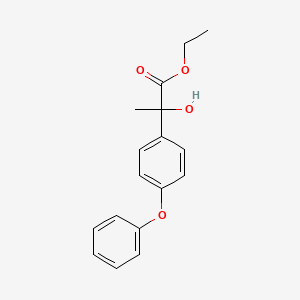
![(2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol](/img/structure/B15294270.png)
![(3Z,6R)-3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methylene]-6-(1-methylethenyl)-cyclohexene](/img/structure/B15294274.png)
![6-chloro-3-(2-chlorophenyl)-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15294276.png)
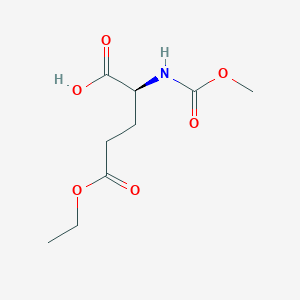
![Oxazolo[5,4-d]pyrimidine-2-methanamine](/img/structure/B15294280.png)
